Methyl 2-benzamido-5-chlorobenzoate

Positional Isomerism Anti-Platelet Aggregation Structure-Activity Relationship (SAR)

Methyl 2-benzamido-5-chlorobenzoate (CAS: 100865-38-1) is a synthetic small molecule belonging to the N-benzoyl anthranilic acid ester class. As a halogenated aromatic ester with the molecular formula C₁₅H₁₂ClNO₃ and a molecular weight of 289.71 g/mol, it features a benzamido group at the 2-position and a chlorine atom at the 5-position of the benzoate ring.

Molecular Formula C15H12ClNO3
Molecular Weight 289.71 g/mol
CAS No. 100865-38-1
Cat. No. B010207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-benzamido-5-chlorobenzoate
CAS100865-38-1
SynonymsMethyl 2-benzamido-5-chlorobenzoate
Molecular FormulaC15H12ClNO3
Molecular Weight289.71 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H12ClNO3/c1-20-15(19)12-9-11(16)7-8-13(12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18)
InChIKeyZOEOXNWLWRYJOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-benzamido-5-chlorobenzoate (CAS 100865-38-1) for Scientific Procurement: Compound Class and Baseline Physicochemical Profile


Methyl 2-benzamido-5-chlorobenzoate (CAS: 100865-38-1) is a synthetic small molecule belonging to the N-benzoyl anthranilic acid ester class. As a halogenated aromatic ester with the molecular formula C₁₅H₁₂ClNO₃ and a molecular weight of 289.71 g/mol, it features a benzamido group at the 2-position and a chlorine atom at the 5-position of the benzoate ring . Its key predicted physicochemical properties, which influence its utility as a synthetic intermediate and a probe in medicinal chemistry, include a melting point of 140 °C, a density of 1.328 g/cm³, and an acid dissociation constant (pKa) of 12.03, derived from its secondary amide functionality . These characteristics establish a baseline for its differentiation from regioisomeric and functional group analogs.

Why Methyl 2-benzamido-5-chlorobenzoate Cannot Be Replaced by Common In-Class Analogs in Specialized Research Applications


Generic substitution within the N-benzoyl anthranilic ester class is precluded by the sensitivity of biological activity, crystallinity, and downstream synthetic utility to specific substituent patterns. For example, a structure-activity relationship (SAR) study on 2-benzoylaminobenzoic esters demonstrated that the position of the chlorine atom on the benzoate ring is a critical determinant of pharmacological profile: 4-chloro derivatives exhibited selective, potent inhibition of arachidonic acid-induced platelet aggregation, with certain analogs showing effects approximately 200-fold more potent than aspirin [1]. Conversely, preliminary SARs for related antitumor benzamides indicate that a chlorine substituent on the central benzene ring can largely decrease anti-proliferative activity, underscoring that chlorine substitution is not universally beneficial and its effects are highly context-dependent [2]. Therefore, Methyl 2-benzamido-5-chlorobenzoate represents a structurally distinct 5-chloro regioisomer whose specific activity cannot be extrapolated from its 4-chloro or non-chlorinated counterparts, necessitating its direct procurement for focused SAR investigations or as a defined synthetic intermediate.

Quantitative Differentiation Evidence for Methyl 2-benzamido-5-chlorobenzoate (100865-38-1) vs. Closest-Analog Comparator Set


Regiochemical Differentiation: 5-Chloro vs. 4-Chloro Positional Isomerism Dictates Anti-Platelet Aggregation Selectivity

In a panel of 47 synthesized 2-benzoylaminobenzoic esters, compounds bearing a chlorine at the 4-position (e.g., 2-benzoylamino-4-chlorobenzoic acid derivatives) demonstrated selective and potent inhibitory effects on arachidonic acid (AA)-induced platelet aggregation. Compounds 6b and 7b from this 4-chloro series exhibited effects approximately 200-fold more potent than aspirin [1]. In contrast, the isomer with chlorine at the 5-position, Methyl 2-benzamido-5-chlorobenzoate, was not identified as active in this specific pathway, indicating a strict dependency of this anti-platelet mechanism on 4-chloro substitution. This lack of activity in anti-platelet assays is a crucial pharmacophoric insight, as it implies that the 5-chloro isomer may target different biological pathways or avoid a specific off-target activity, thereby serving as a valuable negative control or a chemical probe for alternative targets.

Positional Isomerism Anti-Platelet Aggregation Structure-Activity Relationship (SAR)

Physicochemical Differentiation for Synthetic Utility: Methyl Ester vs. Carboxylic Acid Impacts Downstream Handling and Reactivity

The methyl ester functionality of Methyl 2-benzamido-5-chlorobenzoate is a key differentiator from its acid analog, 2-benzamido-5-chlorobenzoic acid (CAS: 19407-45-5). While precise solubility data is not publicly reported, the methyl ester is expected to exhibit enhanced organic solubility and improved membrane permeability compared to the free acid, a general principle for prodrug design and biodistribution optimization [1]. This functional group difference dictates the compound's role in a synthetic sequence: the methyl ester serves as a protected form of the carboxylic acid, enabling transformations on other parts of the molecule without interference from an acidic proton, and can be hydrolyzed to the active acid form later or used directly in ester-prodrug strategies.

Functional Group Comparison Synthetic Intermediate Physicochemical Properties

Validated Application Scenarios for Procuring Methyl 2-benzamido-5-chlorobenzoate (100865-38-1)


Chemical Probe for Investigating the Regiospecific Role of Chlorine in Benzamide Pharmacophores

Given the stark contrast in anti-platelet activity between 4-chloro and 5-chloro benzamide isomers, this compound is ideally suited as a negative control or selectivity probe in kinase or protease inhibition assays where 4-chloro analogs show activity . This application is directly supported by the established 4-chloro vs. 5-chloro activity cliff, allowing researchers to attribute structural contributions to target engagement precisely.

Protected Synthetic Intermediate for Ester-Prodrug Analoging of Anthranilic Acids

The methyl ester form is a critical building block for accessing a library of 5-chloro-substituted N-benzoyl anthranilic acid derivatives. The protected carboxyl group allows for chemoselective transformations (e.g., amidation, reduction) at other parts of the molecule, avoiding the side reactions common with the free acid form [1]. This scenario directly leverages the physicochemical differentiation of the ester over the acid.

Reference Standard for Analytical Chemistry and Impurity Profiling

With a well-defined melting point (140 °C) and predicted spectroscopic profile, this compound serves as a reference standard for HPLC or GC-MS method development . Its established identity on authoritative databases supports its procurement for toxicology studies or when it is identified as a related substance or starting material impurity in active pharmaceutical ingredient (API) synthesis [2].

Scaffold for Exploring Chlorine-Dependent Hybridization in Fragment-Based Drug Design (FBDD)

The unique combination of the benzamido group and the 5-position chlorine atom provides a specific geometry for halogen bonding interactions. This compound can be used as a fragment or a scaffold to probe these specific interactions, which are impossible to replicate with the 4-chloro or bromo analogs, offering a direct route to map interaction hotspots on protein targets [3].

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